molecular formula C10H13FN2Si B1391950 5-Fluoro-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1228665-73-3

5-Fluoro-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1391950
M. Wt: 208.31 g/mol
InChI Key: HTTKHFGDRKTCMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluorinated pyridines, such as the one you mentioned, are a class of compounds that have been gaining interest due to their unique physical, chemical, and biological properties . They are often used in the development of pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of fluorinated pyridines can be achieved through various methods . For instance, N-Fluoropyridinium salts are efficient precursors in the synthesis of substituted 2-fluoropyridines .


Chemical Reactions Analysis

Fluoropyridines are usually less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing fluorine substituent . They have reduced basicity and a selective synthesis of fluoropyridines remains a challenging problem .


Physical And Chemical Properties Analysis

Fluorinated pyridines are known for their unique physical and chemical properties. They often have interesting and unusual properties due to the presence of the strong electron-withdrawing fluorine substituent(s) in the aromatic ring .

Scientific Research Applications

  • Synthesis of Fluorinated Pyridines

    • Application : Fluoropyridines are synthesized for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
    • Method : Several variations of the Baltz-Schiemann reaction allow synthesis of fluorinated pyridines in almost quantitative yields .
    • Results : Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
  • Synthesis and Application of Trifluoromethylpyridines

    • Application : Trifluoromethylpyridine (TFMP) derivatives are used in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
    • Method : The synthesis of TFMP derivatives involves the introduction of fluorine atoms into lead structures .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
  • Synthesis of Fluorinated Pyrroles

    • Application : Fluoropyrrole derivatives are important anti-inflammatory agents, stable GnRH receptor antagonists, inhibitors of HCV NS5B polymerase, Angiotensin II receptor antagonists used in therapy for treating hypertension . Fluorinated pyrrole derivative chlorfenapyr was commercialized in 1995 as a broad-spectrum insecticide .
    • Method : Direct fluorination of pyrrole ring was examined in several works to give a simple pathway to fluoropyrroles .
    • Results : Fluoropyrroles obtained in low or moderate yields, which is a disadvantage of this approach .
  • Synthesis and Application of Trifluoromethylpyridines in Materials Science

    • Application : Many recent advances in the agrochemical, pharmaceutical, and functional materials fields have been made possible by the development of organic compounds containing fluorine .
    • Method : The development of fluorinated organic chemicals is becoming an increasingly important research topic .
    • Results : More than 50% of the pesticides launched in the last two decades have been fluorinated .
  • Synthesis of Pyrazolo[3,4-b]pyridine-5-carboxylate Scaffolds

    • Application : Pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds are synthesized from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline .
    • Method : The synthesis is performed at room temperature under ethanol in the presence of AC-SO3H .
    • Results : This method provided the desired products with moderate to good yields .
  • Synthesis of Fluorinated Pyrimidines

    • Application : Fluorinated pyrimidines (FPs) like 5-fluorouracil (5-FU) are used in cancer treatment .
    • Method : FPs are synthesized by capitalizing on the increased uptake of uracil by some malignant cells .
    • Results : 5-FU is metabolized to compounds that are highly cytotoxic to a variety of cells including cancer cells .

Safety And Hazards

The safety and hazards associated with a specific fluorinated pyridine would depend on its exact structure and properties. It’s important to refer to the relevant safety data sheets or other resources for specific information .

Future Directions

The field of fluorinated pyridines is a rapidly developing area of research, with potential applications in various fields including medicine and agriculture . The development of new synthetic methods, the exploration of their biological activity, and the study of their physical and chemical properties are all active areas of research .

properties

IUPAC Name

(5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2Si/c1-14(2,3)9-7-4-5-12-10(7)13-6-8(9)11/h4-6H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTKHFGDRKTCMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C2C=CNC2=NC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678423
Record name 5-Fluoro-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine

CAS RN

1228665-73-3
Record name 5-Fluoro-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228665-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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